molecular formula C9H20O6S2 B14669221 Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol CAS No. 41123-73-3

Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol

Cat. No.: B14669221
CAS No.: 41123-73-3
M. Wt: 288.4 g/mol
InChI Key: IMYXQUDZWJSRJR-UHFFFAOYSA-N
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Description

Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and a sulfur-containing alcohol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a sulfur-containing alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with a sulfur-containing alcohol. The process involves high pressure and temperature conditions, typically around 150-230°C and 50-60 bar . The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted alcohols or ethers.

Mechanism of Action

The mechanism of action of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol involves its interaction with various molecular targets. The compound’s sulfur-containing groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds . This interaction can affect protein function and cellular processes. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of acetic acid and sulfur-containing alcohol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

41123-73-3

Molecular Formula

C9H20O6S2

Molecular Weight

288.4 g/mol

IUPAC Name

acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol

InChI

InChI=1S/C5H12O2S2.2C2H4O2/c6-1-3-8-5-9-4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4)

InChI Key

IMYXQUDZWJSRJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CSCSCCO)O

Origin of Product

United States

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